Trovirdine
Overview
Description
Trovirdine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) primarily used in the treatment of HIV-1 infections. It is known for its potent inhibitory effects on the HIV-1 reverse transcriptase enzyme, which is crucial for the replication of the virus. This compound has been studied extensively for its potential in antiretroviral therapy and has shown promising results in clinical trials .
Preparation Methods
Synthetic Routes and Reaction Conditions
Trovirdine is synthesized through a series of chemical reactions involving thiourea derivatives. One common method involves the treatment of isothiocyanate derivatives with secondary or primary amines . This reaction typically requires mild conditions and can be carried out at room temperature. Another method involves the condensation of primary and secondary amines with thiophosgene and its derivatives . This method, however, requires more stringent conditions and the use of toxic reactants.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and purification systems to streamline production and minimize human intervention. Quality control measures are implemented at various stages to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Trovirdine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under mild to moderate conditions.
Major Products Formed
Scientific Research Applications
Trovirdine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in the study of NNRTIs and their interactions with reverse transcriptase.
Biology: Studied for its effects on viral replication and potential use in combination therapies for HIV.
Industry: Used in the development of new antiviral drugs and as a reference compound in quality control processes.
Mechanism of Action
Trovirdine exerts its effects by inhibiting the HIV-1 reverse transcriptase enzyme. It binds to a specific site on the enzyme, preventing it from converting viral RNA into DNA, a crucial step in the replication cycle of the virus . This inhibition effectively reduces the viral load in infected individuals and helps in managing HIV infections. The molecular targets involved include the reverse transcriptase enzyme and various pathways associated with viral replication.
Comparison with Similar Compounds
Trovirdine is unique among NNRTIs due to its specific binding affinity and inhibitory potency. Similar compounds include:
Efavirenz: Another NNRTI with a similar mechanism of action but different binding characteristics.
Nevirapine: Known for its use in combination therapies but with a different side effect profile.
Delavirdine: Shares structural similarities with this compound but differs in its pharmacokinetic properties.
This compound stands out due to its high potency and specific binding to the reverse transcriptase enzyme, making it a valuable compound in the treatment of HIV-1 infections.
Properties
IUPAC Name |
1-(5-bromopyridin-2-yl)-3-(2-pyridin-2-ylethyl)thiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN4S/c14-10-4-5-12(17-9-10)18-13(19)16-8-6-11-3-1-2-7-15-11/h1-5,7,9H,6,8H2,(H2,16,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOCFDYZWQYGULA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCNC(=S)NC2=NC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00869977 | |
Record name | N-(5-Bromopyridin-2-yl)-N'-[2-(pyridin-2-yl)ethyl]thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00869977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149488-17-5 | |
Record name | Trovirdine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149488175 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TROVIRDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZE3K6J8614 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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